4-Bromo-2-fluoro-6-iodobenzonitrile
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Overview
Description
4-Bromo-2-fluoro-6-iodobenzonitrile is an organic compound with the molecular formula C7H2BrFIN. It is a halogenated benzonitrile derivative, characterized by the presence of bromine, fluorine, and iodine atoms on the benzene ring. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-6-iodobenzonitrile typically involves multi-step organic reactions. One common method includes the halogenation of a precursor benzonitrile compound. For example, starting with 2-fluoro-6-iodobenzonitrile, bromination can be achieved using bromine or a brominating agent under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-fluoro-6-iodobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide (for halogen exchange) or organometallic reagents (for coupling reactions) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different functionalized benzonitriles .
Scientific Research Applications
4-Bromo-2-fluoro-6-iodobenzonitrile has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and electronic components.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-6-iodobenzonitrile involves its interaction with specific molecular targets and pathways. The presence of multiple halogen atoms can influence its reactivity and binding affinity to various biological targets.
Comparison with Similar Compounds
4-Bromo-2,6-difluorobenzonitrile: Similar structure but with two fluorine atoms instead of one fluorine and one iodine.
2-Fluoro-6-iodobenzonitrile: Lacks the bromine atom present in 4-Bromo-2-fluoro-6-iodobenzonitrile
Uniqueness: this compound is unique due to the presence of three different halogen atoms on the benzene ring. This unique combination of halogens imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .
Biological Activity
4-Bromo-2-fluoro-6-iodobenzonitrile (CAS No. 796968-89-3) is an organobromine compound characterized by its unique halogen substitution pattern on the benzene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article reviews the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant research findings.
- Molecular Formula: C7H2BrF I N
- Molecular Weight: 325.90 g/mol
- Physical State: White to light yellow crystalline solid
- Storage Conditions: Keep in a dark place, sealed, and at room temperature
This compound acts primarily as an aryl halide, which allows it to participate in various chemical reactions, including nucleophilic substitutions and cross-coupling reactions. The presence of multiple halogens enhances its reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for biological applications.
Key Reactions:
-
Nucleophilic Substitution:
- The bromine atom can be replaced by nucleophiles such as amines or thiols.
- Common reagents include sodium methoxide or potassium thiolate.
-
Cross-Coupling Reactions:
- Utilized in Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
- Typically involves palladium catalysts.
-
Reduction:
- The nitrile group can be reduced to an amine using lithium aluminum hydride.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of halogenated benzonitriles have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and inhibition of tumor growth.
A study highlighted the use of related compounds in xenograft models, where treatment led to significant tumor size reduction and modulation of key signaling pathways involved in cancer progression (e.g., HIF-2α regulation) .
Enzyme Inhibition
Compounds with similar halogenation patterns have been studied for their ability to inhibit specific enzymes that play roles in cancer metabolism and proliferation. The fluorine and iodine substitutions may enhance binding affinity to target enzymes compared to non-halogenated analogs.
Case Studies and Research Findings
Properties
IUPAC Name |
4-bromo-2-fluoro-6-iodobenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrFIN/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOJNETXISRKKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C#N)I)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrFIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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